molecular formula C17H13F2NO3 B2615024 3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 860784-48-1

3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2615024
CAS No.: 860784-48-1
M. Wt: 317.292
InChI Key: XZQQAOJZOYGXFF-UHFFFAOYSA-N
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Description

3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic organic compound that features a difluorophenyl group and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Introduction of the Difluorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using a difluorobenzene derivative.

    Formation of the Propanoic Acid Moiety: This can be done through a series of reactions including alkylation and subsequent oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone moiety.

    Reduction: Reduction reactions could target the carbonyl group within the isoindolinone structure.

    Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Exploration as a potential therapeutic agent due to its unique structure.

    Biological Studies: Use in studying enzyme interactions and metabolic pathways.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors, leading to modulation of biological pathways. The difluorophenyl and isoindolinone groups could play key roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 3-(2,4-dimethylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Uniqueness

The presence of the difluorophenyl group can impart unique electronic properties, potentially enhancing the compound’s reactivity and binding affinity in biological systems compared to its chlorinated or methylated analogs.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-11-5-6-13(14(19)7-11)15(8-16(21)22)20-9-10-3-1-2-4-12(10)17(20)23/h1-7,15H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQQAOJZOYGXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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